molecular formula C14H17ClN2O2 B6263075 rac-(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis CAS No. 1807912-12-4

rac-(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis

Cat. No.: B6263075
CAS No.: 1807912-12-4
M. Wt: 280.7
InChI Key:
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Description

The compound rac-(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis is a chemically synthesized molecule with potential applications in various scientific fields. Its unique structure includes a pyrrolo[3,4-b]pyridine core, which may contribute to its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis typically involves multi-step organic reactions. These reactions often include cyclization processes, hydrogenation, and selective functional group manipulations. Specific details of the synthetic route depend on the desired yield and purity.

Industrial Production Methods: For industrial production, the synthesis may be optimized to increase efficiency and cost-effectiveness. Catalysts and advanced purification techniques are utilized to ensure consistency and scalability. Parameters such as reaction temperature, pressure, and solvent choice are crucial in optimizing the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including but not limited to:

  • Oxidation: : Conversion of functional groups into more oxidized forms.

  • Reduction: : Hydrogenation or addition of hydrogen to specific sites.

  • Substitution: : Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions: The reactions often require specific reagents such as palladium catalysts for hydrogenation or oxidizing agents like potassium permanganate for oxidation. Conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes.

Major Products: The major products from these reactions can include more oxidized derivatives, reduced forms, or substituted analogs of the parent compound, depending on the reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, rac-(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound might be used to study enzyme interactions, receptor binding, or cellular pathways. Its structural features could mimic natural substrates or inhibitors, providing insights into biological processes.

Medicine: Medically, this compound has potential as a lead molecule for drug development. Its activity against specific biological targets could lead to the discovery of new therapeutic agents. Researchers may investigate its efficacy and safety in various disease models.

Industry: In industry, particularly in pharmaceuticals, this compound could be used in the production of active pharmaceutical ingredients (APIs) or as a chemical reagent in various manufacturing processes.

Mechanism of Action

The mechanism of action of rac-(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The binding of the compound to these targets may alter their activity, leading to changes in cellular function and biological outcomes.

Comparison with Similar Compounds

Similar compounds to rac-(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis include other pyrrolo[3,4-b]pyridine derivatives. Compared to these, this compound may exhibit unique properties due to its specific stereochemistry and functional groups.

List of Similar Compounds

  • Pyrrolo[3,4-b]pyridine-5,7-dione derivatives

  • Benzyl-substituted pyrrolopyridines

  • Hydrogenated pyrrolopyridine compounds

The uniqueness of this compound lies in its particular structural configuration, which may impart distinct biological or chemical properties, differentiating it from its analogs.

Properties

CAS No.

1807912-12-4

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.7

Purity

95

Origin of Product

United States

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